molecular formula C9H12N2O3 B8617953 3-(1-methyl-3-pyrrolecarboxamido)propionic Acid

3-(1-methyl-3-pyrrolecarboxamido)propionic Acid

Cat. No. B8617953
M. Wt: 196.20 g/mol
InChI Key: PFJDMMPAORFOTA-UHFFFAOYSA-N
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Patent
US06288056B1

Procedure details

5%-palladium/carbon (716 mg) was added to a solution of Compound 3 (7.16 g, 25 mmole) in tetrahydrofuran (hereinafter called “THF”) (300 ml), followed by stirring for 72 hours under a hydrogen gas stream. The reaction mixture was filtered, and the solid was washed with methanol. The filtrate and the washing were combined, followed by concentration under reduced pressure. The residue was recrystallized from acetonitrile, whereby the title compound (4.14 g) was obtained (yield: 84%).
Name
Compound 3
Quantity
7.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
716 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([C:7]([NH:9][CH2:10][CH2:11][C:12]([O:14]CC2C=CC=CC=2)=[O:13])=[O:8])=[CH:3]1>O1CCCC1.[Pd]>[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([C:7]([NH:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[O:8])=[CH:3]1

Inputs

Step One
Name
Compound 3
Quantity
7.16 g
Type
reactant
Smiles
CN1C=C(C=C1)C(=O)NCCC(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
716 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 72 hours under a hydrogen gas stream
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solid was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from acetonitrile, whereby the title compound (4.14 g)
CUSTOM
Type
CUSTOM
Details
was obtained (yield: 84%)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
CN1C=C(C=C1)C(=O)NCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.